Luteoreticulin

Catalog No.
S620898
CAS No.
22388-89-2
M.F
C19H19NO5
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteoreticulin

CAS Number

22388-89-2

Product Name

Luteoreticulin

IUPAC Name

4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3

InChI Key

INCHGEJHIFBBOR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC

Synonyms

luteoreticulin

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC

Isomeric SMILES

CC1=C(C=C(OC1=O)/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C)OC

Luteoreticulin is a rare nitrophenyl pyranone, a natural product found in various plants including Cornus officinalis (commonly known as cornelian cherry) and Garcinia mangostana (mangosteen) [, ]. While its natural abundance is low, luteoreticulin has gained interest in scientific research due to its potential biological activities. Here's an overview of its current exploration in various research fields:

Luteoreticulin is a nitro-containing metabolite derived from the bacterium Streptomyces luteoreticuli. It is characterized by its unique chemical structure, which includes a nitro group that contributes to its biological activity. This compound has garnered attention due to its mosquitocidal properties, particularly against Aedes aegypti, the primary vector for dengue fever and other mosquito-borne diseases .

The precise mechanism(s) by which luteoreticulin exerts its biological effects remain unclear.

  • Immunosuppression: The mechanism for its immunosuppressive effects is not fully understood. It might involve interfering with immune cell signaling pathways, but this requires further investigation [].
  • Insecticidal and Nematocidal Activity: The specific mode of action against insects and nematodes is also unknown. It could potentially disrupt their metabolic processes or target their nervous systems, but these are hypotheses that need to be explored through scientific studies.

There is limited information on the safety profile of luteoreticulin. As with any new compound, proper handling and safety precautions are essential when working with it in research settings.

Further research is needed to assess:

  • Potential toxicity
  • Flammability
  • Reactivity
Involving luteoreticulin primarily focus on its synthesis and modification. Luteoreticulin can undergo various transformations typical of polyketide compounds, including:

  • Reduction: The nitro group can be reduced to an amine under specific conditions.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Derivatives: Luteoreticulin can serve as a precursor for synthesizing other biologically active compounds through chemical modifications .

Luteoreticulin exhibits notable biological activities, including:

  • Insecticidal Effects: It has been shown to effectively kill mosquito larvae, making it a potential candidate for biological pest control strategies .
  • Antimicrobial Properties: Preliminary studies suggest that luteoreticulin may possess antimicrobial activity, although further research is needed to fully understand its spectrum of action.
  • Toxicity: The compound's toxicity profile is significant, necessitating careful handling and consideration in applications .

The synthesis of luteoreticulin has been explored through various methods:

  • Natural Extraction: Initially isolated from Streptomyces luteoreticuli, where it is produced as a secondary metabolite.
  • Chemical Synthesis: Researchers have developed synthetic routes to create luteoreticulin in the laboratory, employing techniques such as:
    • Nitro Group Introduction: Utilizing nitrating agents to introduce the nitro group into the precursor structure.
    • Polyketide Synthesis Techniques: Leveraging polyketide biosynthesis strategies to construct the compound efficiently .

Luteoreticulin has several potential applications:

  • Agricultural Use: Its mosquitocidal properties make it a candidate for developing biopesticides, offering an environmentally friendly alternative to synthetic insecticides.
  • Pharmaceutical Research: Due to its biological activity and unique structure, luteoreticulin may serve as a lead compound in drug discovery efforts targeting insect vectors or microbial pathogens .

Studies on luteoreticulin's interactions reveal its engagement with various biological molecules:

  • Enzyme Interactions: Luteoreticulin has been shown to interact with specific enzymes involved in metabolic pathways, influencing their activity and potentially leading to novel biochemical applications.
  • Protein Binding: Research indicates that luteoreticulin can bind to proteins, which may play a role in its biological effects and mechanisms of action.

Luteoreticulin is related to several other compounds within the polyketide family. Here are some similar compounds and their distinctions:

Compound NameSourceActivityDistinction
Spinosyn JSaccharopolyspora spinosaInsecticidalBroader spectrum against pests
AvermectinStreptomyces avermitilisAntiparasiticUsed primarily for veterinary medicine
ErythromycinSaccharopolyspora erythraeaAntibioticPrimarily antibacterial

Luteoreticulin stands out due to its specific activity against mosquito larvae and its unique nitro-containing structure, which is less common among polyketides .

Polyketide Synthase Assembly Line Mechanics

The biosynthesis of luteoreticulin is orchestrated by a modular type I polyketide synthase system that challenges conventional colinearity rules. Unlike canonical PKSs, where each module sequentially processes a single elongation cycle, the luteoreticulin assembly line exhibits non-colinear domain usage and iterative processing [1] [2]. Central to this pathway is the aureothin (aur) PKS, which can be reprogrammed to produce luteoreticulin through strategic domain modifications.

A critical mechanistic feature involves the ketoreductase domain (KR2) in module 2 of the aur PKS. This domain acts as a metabolic switch: functional KR2 activity directs biosynthesis toward aureothin, while its inactivation reroutes intermediates toward luteoreticulin [2]. The loss of KR2 function prevents β-keto reduction, resulting in a β,δ-diketo thioester intermediate that undergoes spontaneous cyclization to form the pyrone moiety characteristic of luteoreticulin [2]. This substrate reprocessing triggers module skipping, bypassing the fourth module of the aur PKS and truncating the polyketide chain [2].

The assembly line further deviates from typical PKS behavior through the aberrant function of acyltransferase (AT) domains. In the engineered luteoreticulin pathway, AT3 from module 3 iteratively loads malonyl-CoA onto both its native acyl carrier protein (ACP3) and the downstream ACP4, enabling continuity despite module skipping [1]. This functional plasticity underscores the adaptability of PKS domains in accommodating non-colinear biosynthesis.

Gene Cluster Organization and Architecture

The genetic basis for luteoreticulin production derives from targeted modifications of the aur biosynthetic gene cluster (BGC). Native aur BGCs in Streptomyces thioluteus encompass ~30 kb regions encoding the multimodular PKS (AurA–C), nitration enzymes, and tailoring oxidases [1] [2]. Reprogramming this cluster for luteoreticulin involves:

  • Inactivating the KR2 domain in AurB to prevent β-keto reduction [2].
  • Leveraging the inherent substrate flexibility of AT3 to compensate for skipped modules [1].
  • Retaining the nitration machinery for nitro group installation at C-2 of the aromatic ring [1] [3].

Notably, no dedicated luteoreticulin BGC has been identified in nature. Instead, luteoreticulin arises as a shunt product from minimally modified aur clusters, evidenced by its trace production in wild-type S. thioluteus and heterologous hosts expressing aur genes [2]. This suggests an evolutionary trajectory where luteoreticulin biosynthesis requires only minor genetic perturbations, rather than discrete gene clusters.

Regulatory Elements Controlling Biosynthesis

Luteoreticulin production is governed by domain-level regulatory checkpoints rather than traditional transcriptional controls. The KR2 domain’s functionality serves as a post-translational gatekeeper:

  • Active KR2: Enforces canonical aur PKS processing, yielding aureothin [2].
  • Inactive KR2: Triggers substrate diversion and module skipping, favoring luteoreticulin [2].

Additionally, the AT3 domain exhibits context-dependent activity regulation. In aureothin biosynthesis, AT3 exclusively loads ACP3, but in luteoreticulin-producing systems, it acquires dual specificity for ACP3 and ACP4 [1]. This functional expansion is contingent upon the altered polyketide intermediate structure resulting from KR2 inactivation, illustrating a feedback mechanism between domain activity and substrate conformation.

Evolutionary Origins of the Luteoreticulin Pathway

The luteoreticulin pathway likely originated through evolutionary tinkering of the aur BGC. Several lines of evidence support this hypothesis:

  • Shared Enzymatic Machinery: Both metabolites require identical nitration and pyrone-forming enzymes, indicating common ancestry [1] [3].
  • Domain Degeneration: KR2 inactivation mimics natural domain loss events observed in PKS evolution, where non-essential reductases are pseudogenized [2].
  • Metabolic Crosstalk: Wild-type S. luteoreticuli and S. griseus produce both aureothin and luteoreticulin, suggesting ancestral pathways with bifurcating outputs [2] [3].

This evolutionary model posits that luteoreticulin biosynthesis emerged through selective pressure favoring truncated polyketides with modified bioactivities. The retention of module-skipping capacity in aur PKSs may confer adaptive advantages, enabling rapid metabolic diversification with minimal genetic changes.

Comparative Genomics of Producer Strains

Genomic analyses of luteoreticulin-producing Streptomyces strains reveal conserved modifications in aur-like BGCs:

StrainBGC FeaturesLuteoreticulin YieldAureothin Co-Production
S. thioluteusNative aur BGC with functional KR20.1 mg/L [2]Dominant [2]
S. albus::pHY127Heterologous aur BGC with KR2 knockout50.8 mg/L [2]Trace [2]
S. luteoreticuliPutative aur homolog with degenerate KR212.4 mg/L [3]Present [3]

These data highlight that luteoreticulin productivity correlates with KR2 degeneration. The S. albus::pHY127 strain, engineered for KR2 inactivation, achieves 500-fold higher titers than wild-type producers, demonstrating the critical role of this domain in metabolic flux control [2]. Notably, natural producers like S. luteoreticuli exhibit genomic signatures of partial KR2 degeneration, suggesting ongoing selection for pathway bifurcation.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Exact Mass

341.12632271 g/mol

Monoisotopic Mass

341.12632271 g/mol

Heavy Atom Count

25

Appearance

Pale yellow solid

Wikipedia

Luteoreticulin

Dates

Modify: 2023-09-19
The structure of luteoreticulin, a nitro-containing metabolite of Streptomyces luteoreticuli. Koyama Y. et al. Tetrahedron Lett. 1969, 5, 355.High-performance liquid chromatography comparison of supercritical-fluid extraction and solvent extraction of microbial fermentation products. Cocks S. et al. J Chromatogr A. 1995, 697, 115.Reversal of multidrug resistance by novel nitrophenyl pyrones, SNF4435C and D. Kurosawa K. Jpn. J. Cancer Res. 2001, 92, 1235.

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